Cas no 45515-23-9 ((4-Methyloxazol-5-yl)methanol)

(4-Methyloxazol-5-yl)methanol is a versatile heterocyclic alcohol featuring a methyl-substituted oxazole core. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive hydroxymethyl group, which facilitates further functionalization. Its oxazole moiety contributes to its utility as a building block for bioactive molecules, including potential agrochemicals and medicinal agents. The compound exhibits good stability under standard conditions, ensuring ease of handling in laboratory settings. Its structural features make it a useful intermediate for constructing complex heterocyclic frameworks, particularly in the development of novel drug candidates or specialty chemicals. The balance of reactivity and stability in this molecule enhances its applicability across diverse synthetic pathways.
(4-Methyloxazol-5-yl)methanol structure
(4-Methyloxazol-5-yl)methanol structure
商品名:(4-Methyloxazol-5-yl)methanol
CAS番号:45515-23-9
MF:C5H7NO2
メガワット:113.11458
MDL:MFCD06200857
CID:55689
PubChem ID:2795218

(4-Methyloxazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-Methyloxazol-5-yl)methanol
    • 4-Methyloxazole-5-Methanol
    • (4-Methyl-1,3-oxazol-5-yl)methanol
    • 4-Methyl-1,3-oxazole-5-methanol
    • (4-methyl-oxazol-5-yl)-methanol
    • 5-hydroxymethyl-4-methyl-oxazol
    • 5-hydroxymethyl-4-methyl-oxazole
    • 5-Oxazolemethanol,4-methyl
    • J-515797
    • 5-Oxazolemethanol, 4-methyl-
    • MFCD06200857
    • A7167
    • MB03682
    • AM20100164
    • TS-01568
    • AKOS006228488
    • DTXSID30383590
    • SCHEMBL711601
    • EN300-174037
    • Z1198166472
    • 4-methyloxazole-5-methanol, AldrichCPR
    • RMNSUMDMIHSPIL-UHFFFAOYSA-N
    • FT-0649966
    • 45515-23-9
    • DB-006874
    • MDL: MFCD06200857
    • インチ: InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
    • InChIKey: RMNSUMDMIHSPIL-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(CO)OC=N1

計算された属性

  • せいみつぶんしりょう: 113.04800
  • どういたいしつりょう: 113.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • PSA: 46.26000
  • LogP: 0.47530

(4-Methyloxazol-5-yl)methanol セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi

(4-Methyloxazol-5-yl)methanol 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(4-Methyloxazol-5-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-174037-2.5g
(4-methyl-1,3-oxazol-5-yl)methanol
45515-23-9 95%
2.5g
$867.0 2023-09-20
abcr
AB280282-1 g
4-Methyloxazole-5-methanol, 95%; .
45515-23-9 95%
1 g
€701.50 2023-07-20
Enamine
EN300-174037-5.0g
(4-methyl-1,3-oxazol-5-yl)methanol
45515-23-9 95%
5g
$1280.0 2023-05-03
Enamine
EN300-174037-10.0g
(4-methyl-1,3-oxazol-5-yl)methanol
45515-23-9 95%
10g
$1900.0 2023-05-03
Chemenu
CM191382-1g
4-Methyl-1,3-oxazole-5-methanol
45515-23-9 97%
1g
$*** 2023-05-30
TRC
M236210-100mg
4-Methyloxazole-5-methanol
45515-23-9
100mg
$ 250.00 2022-06-04
Fluorochem
067727-5g
4-Methyl-1,3-oxazole-5-methanol
45515-23-9 97%
5g
£752.00 2022-03-01
Enamine
EN300-174037-0.05g
(4-methyl-1,3-oxazol-5-yl)methanol
45515-23-9 95%
0.05g
$84.0 2023-09-20
abcr
AB280282-1g
4-Methyloxazole-5-methanol, 95%; .
45515-23-9 95%
1g
€701.50 2025-02-20
abcr
AB280282-250mg
4-Methyloxazole-5-methanol, 95%; .
45515-23-9 95%
250mg
€323.50 2025-02-20

(4-Methyloxazol-5-yl)methanol 関連文献

(4-Methyloxazol-5-yl)methanolに関する追加情報

Introduction to (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9)

(4-Methyloxazol-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 45515-23-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules.

The molecular structure of (4-Methyloxazol-5-yl)methanol consists of an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The oxazole core is known for its stability and ability to participate in various chemical transformations, which are highly relevant in medicinal chemistry.

In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the oxazole moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the hydroxymethyl group in (4-Methyloxazol-5-yl)methanol further enhances its potential as a precursor for more complex molecules, enabling the development of novel therapeutic agents.

One of the most compelling aspects of (4-Methyloxazol-5-yl)methanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the oxazole ring into kinase inhibitors, researchers can design molecules that target specific enzymatic activities with high selectivity. The hydroxymethyl group provides a versatile handle for further functionalization, allowing for the optimization of pharmacokinetic properties.

Recent advancements in computational chemistry have also highlighted the importance of (4-Methyloxazol-5-yl)methanol in drug design. Molecular modeling studies have shown that the oxazole ring can interact with biological targets through hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity. These insights have guided the development of more effective drug candidates by predicting how modifications to the core structure might influence biological activity.

The pharmaceutical industry has been particularly interested in exploring the potential of (4-Methyloxazol-5-yl)methanol as a building block for small-molecule drugs. Its ability to serve as a scaffold for diverse pharmacophores has led to several promising candidates entering preclinical development. For instance, researchers have reported the synthesis of oxazole-based compounds that exhibit potent inhibitory effects against specific kinases, demonstrating their therapeutic potential.

In addition to its applications in drug development, (4-Methyloxazol-5-yl)methanol has found utility in materials science. The unique electronic properties of the oxazole ring make it an attractive component for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are essential for next-generation electronic devices, where efficient charge transport and luminescence are critical.

The synthesis of (4-Methyloxazol-5-yl)methanol itself is an area of active research. Recent methodologies have focused on developing more efficient and sustainable synthetic routes. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxymethyl group with high selectivity, minimizing byproduct formation. Such improvements not only enhance yield but also align with green chemistry principles by reducing environmental impact.

The versatility of (4-Methyloxazol-5-yl)methanol extends to its role as a ligand in coordination chemistry. Transition metal complexes derived from this compound have shown promise in catalytic applications, including cross-coupling reactions that are pivotal for constructing complex organic molecules. These findings underscore the compound's broad utility across multiple scientific disciplines.

In conclusion, (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.

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